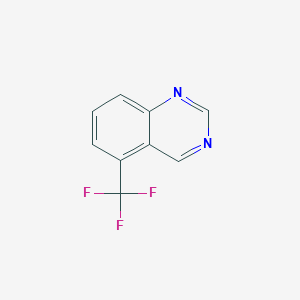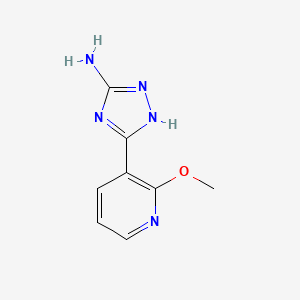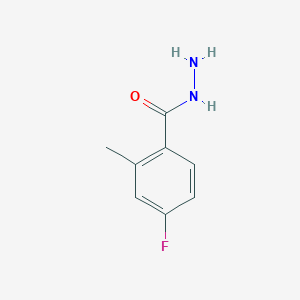
Quinazoline, 5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 5-(trifluoromethyl)- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing bicyclic compounds that have a wide range of biological activities and are used in various medicinal and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the intramolecular cyclization of 2,2,2-trifluoro-N-benzyl-N′-arylacetimidamides using iodine/potassium iodide as a catalyst. This method is efficient and provides good yields . Another method involves the oxidative condensation of 2-aminobenzylamine with benzaldehydes or benzyl alcohols under oxidative cyclization conditions .
Industrial Production Methods
Industrial production of Quinazoline, 5-(trifluoromethyl)- often involves large-scale synthesis using metal-catalyzed reactions. For example, manganese-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides in toluene at elevated temperatures has been reported . These methods are scalable and provide high yields, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline, 5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazolines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 2-position
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .
Wissenschaftliche Forschungsanwendungen
Quinazoline, 5-(trifluoromethyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Quinazoline, 5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of Werner helicase, leading to the accumulation of DNA damage and inhibition of cancer cell proliferation . Additionally, it can induce apoptosis and prevent tumor cell migration .
Vergleich Mit ähnlichen Verbindungen
Quinazoline, 5-(trifluoromethyl)- can be compared with other quinazoline derivatives, such as:
2-(trifluoromethyl)quinazoline: Similar in structure but with the trifluoromethyl group at the 2-position.
4-(trifluoromethyl)quinazoline: Similar in structure but with the trifluoromethyl group at the 4-position.
Quinazolinone derivatives: These compounds have a carbonyl group at the 2- or 4-position and exhibit different biological activities.
The uniqueness of Quinazoline, 5-(trifluoromethyl)- lies in its specific substitution pattern, which enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H5F3N2 |
|---|---|
Molekulargewicht |
198.14 g/mol |
IUPAC-Name |
5-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-2-1-3-8-6(7)4-13-5-14-8/h1-5H |
InChI-Schlüssel |
UPMNCOJZRKZRTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=NC=NC2=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)

![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)



![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)

